molecular formula C13H20N2O3 B249596 2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide

2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide

Cat. No.: B249596
M. Wt: 252.31 g/mol
InChI Key: BAAQDDYEFKNLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes an isopropylamino group, a methoxyphenoxy group, and an acetamide group

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C13H20N2O3/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16)

InChI Key

BAAQDDYEFKNLCM-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and isopropylamine.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with formaldehyde and isopropylamine to form 4-[(isopropylamino)methyl]-2-methoxyphenol.

    Acetylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are

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